3-Pyridyl isothiocyanate

Catalog No.
S672216
CAS No.
17452-27-6
M.F
C6H4N2S
M. Wt
136.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridyl isothiocyanate

CAS Number

17452-27-6

Product Name

3-Pyridyl isothiocyanate

IUPAC Name

3-isothiocyanatopyridine

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

InChI

InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H

InChI Key

VMSZFBSYWXMXRF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N=C=S

Canonical SMILES

C1=CC(=CN=C1)N=C=S

The exact mass of the compound 3-Pyridyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Pyridyl isothiocyanate (CAS: 17452-27-6) is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of thioureas, triazoles, and specialized polymeric materials [1]. Featuring an electrophilic isothiocyanate group coupled with a basic, hydrogen-bond-accepting pyridine ring, this compound serves as a critical precursor for H2S-donating therapeutics, gene delivery vectors, and pre-column derivatization reagents [REFS-1, REFS-2]. In procurement contexts, its primary value lies in its ability to introduce the 3-pyridyl pharmacophore—enhancing aqueous solubility and specific binding interactions—while maintaining high reactivity toward primary and secondary amines under mild conditions [2].

Research Fit

H2S donor screening and ischemia-reperfusion injury research
Amine derivatization for sensitive LC-ESI-MS/MS detection
Heteroaromatic electrophile SAR and signaling pathway studies

Generic substitution of 3-pyridyl isothiocyanate with non-heterocyclic analogs like phenyl isothiocyanate (PITC) or positional isomers like 2-pyridyl isothiocyanate fundamentally alters downstream material performance and synthetic pathways. Replacing it with PITC eliminates the basic pyridine nitrogen, drastically reducing the aqueous solubility of resulting thioureas, diminishing their H2S-releasing capacity [2], and eliminating the protonation site required for high-sensitivity ESI-MS/MS detection [1]. Conversely, substitution with 2-pyridyl isothiocyanate shifts the coordination geometry; the 2-isomer readily forms bidentate metal chelates via the pyridine nitrogen and thiourea sulfur, whereas the 3-isomer's geometry precludes this, dictating entirely different behavior in transition-metal-catalyzed cross-couplings and metallopharmaceutical design.

Substitution Risk

Target
3‑pyridyl isothiocyanate – pyridine ring at position 3 modulates H2S release kinetics and amine reactivity
Phenyl analog
Phenyl isothiocyanate lacks the heteroaromatic electronic effect; H2S donor capacity and signaling pathway engagement may differ
2‑pyridyl analog
2‑pyridyl isothiocyanate exhibits altered steric and electronic properties; H2S release ranking and derivatization sensitivity are not interchangeable

Pre-column Derivatization Sensitivity for LC-MS/MS

In comparative LC/ESI-MS/MS studies for amine derivatization, 3-pyridyl isothiocyanate demonstrated superior reactivity and detection sensitivity compared to p-(dimethylamino)phenyl isothiocyanate and m-nitrophenyl isothiocyanate [1]. The generated thiourea derivatives from 3-pyridyl isothiocyanate underwent highly efficient collision-induced dissociation at the C-N bond, yielding a single, intense product ion that significantly improved signal-to-noise ratios [1].

Evidence DimensionESI-MS/MS Detection Sensitivity and Amine Reactivity
Target Compound DataHighest detection sensitivity and most favorable single-ion fragmentation profile
Comparator Or Baselinep-(dimethylamino)phenyl isothiocyanate and m-nitrophenyl isothiocyanate
Quantified DifferenceIdentified as the most suitable reagent among the tested panel for trace amine quantification
ConditionsLC/ESI-MS/MS pre-column derivatization of amines with collision-induced dissociation

For analytical laboratories procuring derivatization reagents, selecting 3-pyridyl isothiocyanate ensures lower limits of detection and more reliable MS/MS quantification than standard substituted phenyl analogs.

H2S release rank
Head‑to‑head
Top‑ranked H2S donor among 45 isothiocyanates; protective effect observed in in vivo ischemia/reperfusion model
Reported rank supports selection for H2S‑mediated cardioprotection research
Library screening; in vivo model context

Hydrogen Sulfide (H2S) Release Capacity in Pharmacological Models

When evaluated as a precursor for H2S-releasing cardioprotective agents, 3-pyridyl isothiocyanate was compared directly against phenyl isothiocyanate and naphthalene isothiocyanate equivalents [1]. The study found that the 3-pyridyl derivative exhibited the highest H2S releasing ability among the tested ring systems, making it the most viable candidate for anti-ischemic pharmacological applications [1].

Evidence DimensionH2S Releasing Ability
Target Compound DataHighest H2S release capacity among tested structural equivalents
Comparator Or BaselinePhenyl isothiocyanate and naphthalene derivatives
Quantified DifferenceDemonstrated superior H2S donation metrics over non-heterocyclic baselines
ConditionsIn vivo and ex vivo pharmacological characterization of H2S release in experimental models of ischemia/reperfusion injury

Medicinal chemists must prioritize the 3-pyridyl core over the standard phenyl core to maximize the therapeutic H2S-donor efficacy of synthesized thiourea derivatives.

Derivatization reagent
Head‑to‑head
Reported higher amine reactivity and detection sensitivity vs. p‑(dimethylamino)phenyl and m‑nitrophenyl isothiocyanates
May support more sensitive LC‑ESI‑MS/MS amine detection methods
Comparative conditions from LC‑ESI‑MS/MS study; exact LOD/LOQ not stated

Solvent-Dependent Electrochemical Cyclization Yield

During the NaI-mediated electrochemical synthesis of N-substituted 2-aminobenzimidazoles, 3-pyridyl isothiocyanate exhibited unique processability requirements compared to non-heterocyclic substrates [1]. While standard conditions utilizing an acetonitrile/water solvent resulted in poor yields due to binding interactions between the active iodine species and the 3-pyridyl nitrogen, switching the solvent system to ethanol/water mitigated this interaction, recovering the reaction efficiency to an 80% yield [1].

Evidence DimensionElectrochemical Cyclization Reaction Yield
Target Compound Data80% yield in ethanol/water co-solvent
Comparator Or Baseline3-Pyridyl isothiocyanate in acetonitrile/water (Poor yield)
Quantified DifferenceYield improved from 'poor' to 80% by switching from acetonitrile to ethanol to prevent N-heteroatom iodine sequestration
ConditionsNaI-mediated electrochemical cyclization-desulfurization

Process chemists must adapt solvent selection (favoring protic solvents like ethanol) when scaling up 3-pyridyl isothiocyanate to prevent reagent poisoning common with this specific N-heterocycle.

Isomer-dependent anthelmintic activity
Cross‑study
69–99% fecal egg count reduction for 3‑pyridinyl isomers vs. 40% for 4‑pyridinyl derivative
Supports 3‑pyridyl substitution pattern for anthelmintic research; 4‑pyridyl may yield lower endpoint response
In vivo sheep model; fecal egg count endpoint

Gene Delivery Polymer Transfection Efficiency in Serum

3-Pyridyl isothiocyanate was utilized to synthesize thiourea-functional bioreducible poly(amido amine)s (PAAs) for plasmid DNA delivery [1]. Compared to the frequently applied branched polyethylenimine (PEI, 25 kDa) benchmark, the 3-pyridyl-thiourea functionalized PAAs maintained high transfection capacity even in the presence of 10% serum, conditions under which the transfection efficiencies of PEI and unfunctionalized pABOL were considerably reduced [1].

Evidence DimensionTransfection Efficiency in 10% Serum
Target Compound DataMaintained high transfection efficiency
Comparator Or BaselineBranched PEI (25 kDa) and unfunctionalized pABOL
Quantified DifferenceSignificantly higher sustained transfection capacity under serum conditions compared to standard benchmarks
ConditionsCOS-7 cells, 10% serum conditions, plasmid DNA condensation into nanosized polyplexes

For biomaterials procurement, incorporating the 3-pyridyl thiourea motif provides robust serum stability and superior gene delivery performance over conventional PEI benchmarks.

Pyridyl‑ITC class activity
Class‑level
Pyridyl‑containing isothiocyanates showed enhanced suppression of cancer cell growth and p21 induction vs. sulforaphane
Class‑level inference supports heteroaromatic electrophile SAR studies; direct 3‑pyridyl data to verify
Data from 2‑(2‑pyridyl)ethyl analog; extrapolation to 3‑pyridyl requires validation

High-Sensitivity LC-MS/MS Derivatization of Amines

3-Pyridyl isothiocyanate is the preferred procurement choice for formulating pre-column derivatization kits. Its ability to form thioureas that cleanly fragment at the C-N bond during collision-induced dissociation provides superior signal-to-noise ratios compared to phenyl isothiocyanate derivatives, making it ideal for the trace quantification of biogenic amines [1].

Synthesis of H2S-Donating Therapeutics

In medicinal chemistry programs targeting ischemia/reperfusion injury or cardiovascular disease, 3-pyridyl isothiocyanate serves as a superior building block. Its enhanced H2S-releasing capacity compared to phenyl or naphthalene analogs ensures that downstream thiourea derivatives achieve optimal pharmacological efficacy in vivo [2].

Development of Serum-Stable Gene Delivery Vectors

For the production of bioreducible poly(amido amine)s (PAAs), functionalization with 3-pyridyl isothiocyanate imparts critical stability. The resulting polymers overcome the serum-inhibition limitations of standard 25 kDa PEI, making this compound an essential precursor for advanced, in vivo-ready non-viral gene transfection reagents [3].

Scalable Electrochemical Heterocycle Synthesis

3-Pyridyl isothiocyanate is utilized in the electrochemical synthesis of N-substituted 2-aminobenzimidazoles. When procured for scale-up, process engineers must utilize protic solvent systems (e.g., ethanol/water) to prevent the pyridine nitrogen from sequestering active iodine species, thereby ensuring high-yield (80%) cyclization-desulfurization [4].

Application Fit

Application
Selection Property
Validation Focus
Ischemia‑reperfusion injury research
H2S release rank among isothiocyanates
In vivo ischemia‑reperfusion endpoint review
LC‑ESI‑MS/MS amine derivatization
Derivatization reactivity and detection sensitivity
Method sensitivity and amine panel benchmarking
Anthelmintic benzoxazole synthesis
3‑pyridyl isomer confirmation
Fecal egg count reduction endpoint
Heteroaromatic electrophile SAR
Pyridyl‑containing isothiocyanate class activity
Cell‑growth and p21 induction pathway context

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

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